molecular formula C12H10Cl2N2O2S B2631135 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide CAS No. 327092-83-1

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide

Cat. No.: B2631135
CAS No.: 327092-83-1
M. Wt: 317.18
InChI Key: ALUAZPTZCNGZGY-UHFFFAOYSA-N
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Description

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide is a chemical compound with the molecular formula C12H10Cl2N2O2S and a molecular weight of 317.2 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Scientific Research Applications

Synthesis and Characterization

  • A series of N-substituted benzene sulfonamide derivatives have been synthesized, highlighting the importance of these compounds in exploring their antioxidant activities and potential as enzyme inhibitors. Spectroscopic techniques such as NMR and EI-MS were used for structural establishment, showing significant activity against acetylcholinesterase enzyme (Fatima et al., 2013).
  • The crystal structures and thermodynamic parameters of several sulfonamides were analyzed, including sublimation, solubility, solvation, and distribution processes. This study provides insights into molecular interactions within crystals and solutions, which are crucial for understanding the physical chemistry of sulfonamide compounds (Perlovich et al., 2008).

Biological Activities

  • Research on sulfonamide derivatives revealed their antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria, fungi, and Mycobacterium species. This highlights the therapeutic potential of sulfonamide scaffolds in developing new antibacterial agents (Krátký et al., 2012).
  • Sulfonamide compounds were also investigated for their potential anti-inflammatory effects on macrophage-like cellular systems. The study indicates that certain sulfonamido compounds could serve as therapeutic agents in managing chronic inflammatory diseases, showing inhibitory action on Cox-2 expression and MAPK pathways (Agkaya et al., 2015).
  • The inhibitory effects of synthesized sulfonamide derivatives on carbonic anhydrase isoenzymes were explored, demonstrating the potential of these compounds in enzyme inhibition studies. This research provides a foundation for designing more potent inhibitors with applications in treating various diseases (Bülbül et al., 2008).

Applications in Drug Design

  • Studies on sulfonamide-derived compounds and their transition metal complexes revealed their antibacterial, antifungal, and cytotoxic activities. The metal chelation of these compounds enhances their biological efficacy, underscoring the role of sulfonamide derivatives in developing new therapeutic agents (Chohan et al., 2009).

Preparation Methods

The synthesis of 5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide involves several steps. One common method is the reaction of 2-chlorobenzenesulfonyl chloride with 2-chloroaniline in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-amino-2-chloro-N-(2-chlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

  • **Oxidation and Reduction

Properties

IUPAC Name

5-amino-2-chloro-N-(2-chlorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c13-9-3-1-2-4-11(9)16-19(17,18)12-7-8(15)5-6-10(12)14/h1-7,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALUAZPTZCNGZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24836417
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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